molecular formula C9H8N4O B14069937 2-Amino-1,7-naphthyridine-3-carboxamide CAS No. 55234-67-8

2-Amino-1,7-naphthyridine-3-carboxamide

Cat. No.: B14069937
CAS No.: 55234-67-8
M. Wt: 188.19 g/mol
InChI Key: ZVIFRFQPZSHNSK-UHFFFAOYSA-N
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Description

2-Amino-1,7-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, biology, and materials science. The structure of this compound consists of a naphthyridine core with an amino group at the 2-position and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,7-naphthyridine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,7-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.

    Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include naphthyridine derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

2-Amino-1,7-naphthyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1,7-naphthyridine-3-carboxamide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Amino-1,7-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

55234-67-8

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

2-amino-1,7-naphthyridine-3-carboxamide

InChI

InChI=1S/C9H8N4O/c10-8-6(9(11)14)3-5-1-2-12-4-7(5)13-8/h1-4H,(H2,10,13)(H2,11,14)

InChI Key

ZVIFRFQPZSHNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC(=C(C=C21)C(=O)N)N

Origin of Product

United States

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